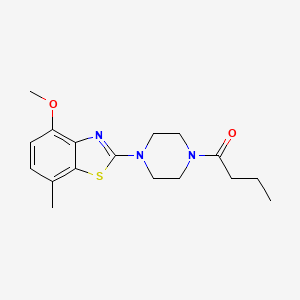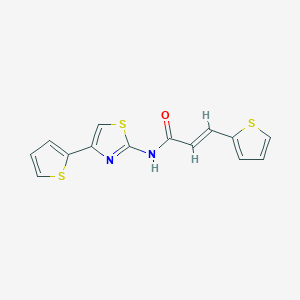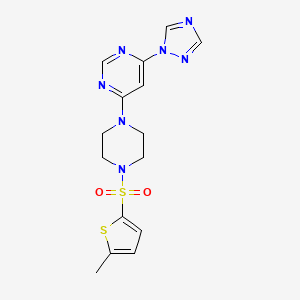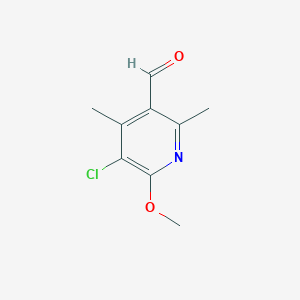
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole, also known as BM212, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the benzothiazole family of compounds and has been studied for its ability to interact with biological systems.
Mécanisme D'action
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to interact with various biological systems and exhibit multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes, modulate the expression of certain genes, and interact with certain receptors. The exact mechanism of action of 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects on the body. It has been shown to modulate the levels of certain neurotransmitters, inhibit the activity of certain enzymes, and affect the expression of certain genes. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole is still in the early stages of research, and more studies are needed to fully understand its potential therapeutic properties.
Orientations Futures
There are several future directions for research on 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole. One potential direction is to study its potential therapeutic applications in other fields such as cardiovascular disease and metabolic disorders. Another direction is to study its potential synergistic effects with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole and its effects on the body.
Méthodes De Synthèse
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-aminobenzothiazole with butyric anhydride, followed by the reaction of the resulting product with piperazine and then with methyl iodide. The final product is 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole, which can be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In infectious disease research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential antimicrobial properties.
Propriétés
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-5-14(21)19-8-10-20(11-9-19)17-18-15-13(22-3)7-6-12(2)16(15)23-17/h6-7H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWSHXFWOPORAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2642400.png)




![4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2642409.png)
![Dimethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B2642410.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)
amine](/img/structure/B2642412.png)
![1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2642414.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-mesitylacetamide](/img/structure/B2642415.png)

![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642420.png)